molecular formula C25H26N6O B2663917 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1396870-52-2

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2663917
CAS No.: 1396870-52-2
M. Wt: 426.524
InChI Key: ZBPUBGOIBKUUPG-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two privileged pharmacophores: a benzylpiperazine moiety and an indole ring, linked through a pyrimidine-acetamide core. Piperazine derivatives are extensively investigated for their diverse biological activities and presence in CNS-active compounds . The indole scaffold is a common feature in many biologically active molecules and neurotransmitters, such as serotonin. This specific structural combination suggests potential for interaction with various neurological and GPCR targets, making it a valuable candidate for probe development in neuroscience, particularly for studying receptors like serotonin or dopamine receptors. Researchers can utilize this compound as a key intermediate or lead molecule in the design and synthesis of novel therapeutic agents, for target identification, and for structure-activity relationship (SAR) studies. The presence of the acetamide bond is significant, as this group often contributes to metabolic stability and is capable of forming key hydrogen bonds with biological targets, a feature observed in several approved pharmaceuticals . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c32-25(18-31-11-10-21-8-4-5-9-22(21)31)28-23-16-24(27-19-26-23)30-14-12-29(13-15-30)17-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUBGOIBKUUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article details its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C22H24N6O
Molecular Weight 420.5 g/mol
CAS Number 1421584-25-9

The structure features a pyrimidine core linked to a benzylpiperazine moiety and an indole group, which are critical for its biological interactions.

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its mechanism may involve:

  • Inhibition of Protein Kinases: The compound has shown promise as an inhibitor of specific kinases, which play vital roles in cell proliferation and survival.
  • Modulation of Neurotransmitter Receptors: Due to the presence of the piperazine group, it may interact with neurotransmitter receptors, influencing central nervous system activities.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound exhibited the following IC50 values:

Cell LineIC50 (µM)
HeLa0.52
MCF-70.34
HT-290.86

These findings suggest significant antiproliferative activity, making it a candidate for further development as an anticancer therapeutic .

Antimicrobial Activity

In addition to its anticancer effects, N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting its potential use in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with modifications in their structure:

  • Thiazole Derivatives: A study on thiazole analogs revealed that structural modifications significantly impact their antimalarial activity, indicating that similar approaches could optimize N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide for enhanced efficacy .
  • Hybrid Compounds: Research on hybrid phthalimido-thiazole derivatives demonstrated promising leishmanicidal activity, providing insights into how structural variations can lead to improved biological profiles .

Comparison with Similar Compounds

Structural Features and Key Substituents

The 1H-indole-acetamide moiety introduces π-π stacking capabilities and hydrogen-bonding sites, which are critical for binding affinity. Comparative analysis of bond lengths and angles in analogous compounds (e.g., compound 3a in ) suggests reliable geometric predictions for this class of molecules using computational methods like B3LYP .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Pyrimidine Substituent Acetamide Substituent Notable Features Reference
Target Compound 4-benzylpiperazin-1-yl 1H-indol-1-yl Combines benzylpiperazine (hydrophobic) and indole (π-stacking)
(E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) 2-chlorophenyl 3-(hydroxyimino)methyl-1H-indol Oxime group enhances antioxidant potential; validated geometric accuracy via XRD
2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide 4-benzylpiperazin-1-yl 4-sulfamoylphenyl Sulfamoyl group may improve solubility and target sulfonamide-sensitive enzymes
N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)acetamide (5) benzo[d][1,3]dioxol-5-ylamino 2,6-dioxopiperidin-3-yl-isoindolinyl Dioxolane and dioxopiperidine groups confer proteolysis-targeting chimera (PROTAC) potential

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is used to attach the benzylpiperazine moiety to the pyrimidine core. Key steps include degassing solvents (e.g., dioxane/water mixtures), using Pd(dppf)Cl₂ as a catalyst, and optimizing reaction temperatures (e.g., 100°C for 16 hours) . Precursor intermediates like 6-chloropyrimidin-4-yl derivatives are often functionalized with acetamide groups via nucleophilic substitution or condensation reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation involves a combination of techniques:

  • X-ray crystallography (XRD) : Determines bond lengths (e.g., C(9)-N(1) at 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) at 124.87°) to validate computational models .
  • NMR spectroscopy : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyrimidine protons at δ 8–9 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1620 cm⁻¹ for acetamide) .

Q. What initial pharmacological assays are used to evaluate this compound’s activity?

  • Methodological Answer : In vitro binding assays (e.g., radioligand displacement for receptor targets) and enzyme inhibition studies are conducted. For example, antiparkinsonian activity might be assessed via dopamine receptor modulation in cell lines, using controls like haloperidol or clozapine . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related receptors (e.g., A2A adenosine) are critical .

Advanced Research Questions

Q. How are reaction yields optimized in palladium-mediated coupling steps during synthesis?

  • Methodological Answer : Optimization involves:

  • Catalyst selection : Pd(dppf)Cl₂ improves coupling efficiency for heteroaromatic systems .
  • Solvent systems : Mixed solvents (e.g., dioxane/water) enhance solubility and reduce side reactions.
  • Degassing : Removes oxygen to prevent catalyst deactivation.
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) isolates products with >95% purity .

Q. How do computational models contribute to understanding the bioactive conformation of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict geometries, which are validated against XRD data. For example, computational models accurately replicate bond angles (e.g., 124.87° in indole-acetamide linkages) and identify reactive sites (e.g., pyrimidine C4 for electrophilic substitution) .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer : Discrepancies are addressed via:

  • Pharmacokinetic (PK) studies : Measuring bioavailability, plasma half-life, and blood-brain barrier penetration.
  • Metabolite identification : LC-MS/MS detects active or inhibitory metabolites.
  • Dose adjustment : Scaling from in vitro IC₅₀ to in vivo effective doses using allometric modeling .

Q. How are structure-activity relationship (SAR) studies designed to evaluate benzylpiperazine and indole modifications?

  • Methodological Answer : SAR involves:

  • Systematic substitution : Replacing benzyl with cyclohexyl or fluorobenzyl groups to assess steric/electronic effects.
  • Functional group swaps : Exchanging indole with azaindole to modulate π-π stacking.
  • In vitro profiling : Testing derivatives against target receptors (e.g., dopamine D₂) and off-targets (e.g., serotonin 5-HT₂A) to quantify selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicts between computational predictions and experimental bioactivity data?

  • Methodological Answer :

Re-validate computational models : Ensure basis sets (e.g., 6-311++G**) and solvent parameters (e.g., PCM for water) are accurate.

Reassess assay conditions : Confirm target protein conformation (e.g., active vs. inactive states) and buffer pH (e.g., 7.4 vs. 6.8).

Explore alternative binding modes : Molecular dynamics simulations (50–100 ns trajectories) identify allosteric or protein-flexibility-driven interactions .

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